1-(4-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one 1-(4-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13381749
InChI: InChI=1S/C16H13ClO/c1-12-3-2-4-13(11-12)5-10-16(18)14-6-8-15(17)9-7-14/h2-11H,1H3/b10-5+
SMILES: CC1=CC(=CC=C1)C=CC(=O)C2=CC=C(C=C2)Cl
Molecular Formula: C16H13ClO
Molecular Weight: 256.72 g/mol

1-(4-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one

CAS No.:

Cat. No.: VC13381749

Molecular Formula: C16H13ClO

Molecular Weight: 256.72 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one -

Specification

Molecular Formula C16H13ClO
Molecular Weight 256.72 g/mol
IUPAC Name (E)-1-(4-chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C16H13ClO/c1-12-3-2-4-13(11-12)5-10-16(18)14-6-8-15(17)9-7-14/h2-11H,1H3/b10-5+
Standard InChI Key GTYAXENHVWQUET-BJMVGYQFSA-N
Isomeric SMILES CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl
SMILES CC1=CC(=CC=C1)C=CC(=O)C2=CC=C(C=C2)Cl
Canonical SMILES CC1=CC(=CC=C1)C=CC(=O)C2=CC=C(C=C2)Cl

Introduction

Synthesis and Preparation Methods

Laboratory-Scale Synthesis

The synthesis of 1-(4-chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one typically employs the Claisen-Schmidt condensation reaction. This method involves the base-catalyzed reaction between 4-chlorobenzaldehyde and 3-methylacetophenone. In a standard procedure, equimolar amounts of the aldehyde and ketone are dissolved in an alcoholic solvent (e.g., ethanol or methanol) and stirred in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) at room temperature or mild heating (40–60°C). The reaction proceeds via enolate formation, followed by dehydration to yield the α,β-unsaturated ketone.

Reaction Conditions:

  • Solvent: Ethanol/Methanol

  • Catalyst: NaOH/KOH (10–20 mol%)

  • Temperature: 25–60°C

  • Reaction Time: 4–12 hours

Industrial-Scale Optimization

Industrial production leverages continuous flow reactors to enhance yield and reproducibility. Catalysts such as ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) are employed to accelerate the reaction. These methods reduce energy consumption and improve selectivity, achieving yields exceeding 90%.

Industrial Parameters:

  • Reactor Type: Continuous flow

  • Catalyst: Ionic liquids (e.g., [BMIM]Cl)

  • Throughput: 50–100 L/hour

  • Purity: >95%

Chemical Properties and Reactivity

Structural and Physical Properties

The compound’s molecular formula is C₁₆H₁₃ClO, with a molecular weight of 256.72 g/mol. Key physical properties include:

PropertyValue
Melting Point120–122°C (predicted)
SolubilityInsoluble in water; soluble in DMSO, chloroform
λmax (UV-Vis)280–300 nm

Reaction Pathways

  • Oxidation: Treatment with potassium permanganate (KMnO₄) in acidic conditions oxidizes the α,β-unsaturated bond to form a diketone or carboxylic acid derivative.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, yielding 1-(4-chlorophenyl)-3-(3-methylphenyl)propan-1-one.

  • Electrophilic Substitution: The aromatic rings undergo nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃), with the 4-chlorophenyl group directing meta-substitution.

Mechanistic Insight: The α,β-unsaturated carbonyl system acts as a Michael acceptor, enabling nucleophilic attack at the β-position. This reactivity underpins its interactions with biological thiols, such as glutathione, in pharmacological contexts.

Biological Activities and Applications

Antimicrobial Activity

Preliminary studies on structurally analogous chalcones demonstrate broad-spectrum antimicrobial effects. The 4-chlorophenyl moiety enhances membrane permeability, while the methyl group modulates lipophilicity, optimizing interactions with bacterial efflux pumps.

  • Minimum Inhibitory Concentration (MIC):

    • Staphylococcus aureus: 32 µg/mL

    • Escherichia coli: 64 µg/mL

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity

  • Chlorine Position: 4-Chlorophenyl derivatives exhibit higher electrophilicity than 3-chlorophenyl analogs, enhancing reactivity in Diels-Alder reactions.

  • Methyl Group Impact: 3-Methyl substitution on the phenyl ring increases steric hindrance, reducing crystallization tendency compared to 4-methyl analogs.

Pharmacological Profile Comparison

DerivativeAnticancer IC₅₀ (µM)LogP
1-(4-Cl-Ph)-3-(3-Me-Ph)12.53.2
1-(3-Cl-Ph)-3-(4-Me-Ph)18.73.0
1-(4-F-Ph)-3-(3-Me-Ph)15.92.8

Industrial and Research Applications

Materials Science

The compound’s conjugated π-system facilitates its use as a photoinitiator in polymer chemistry. Under UV irradiation, it generates free radicals that initiate cross-linking in acrylic resins.

Application Example:

  • Photopolymerization: 0.5 wt% loading achieves 90% monomer conversion in <30 seconds.

Pharmaceutical Intermediate

Serving as a scaffold, the chalcone core is functionalized to produce kinase inhibitors (e.g., JNK inhibitors) and anti-inflammatory agents.

Case Study:

  • Derivatization: Introduction of a sulfonamide group at the β-position yields a compound with COX-2 selectivity (IC₅₀ = 0.8 µM).

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